molecular formula C15H17NO3 B5774671 (2-hydroxy-6-methyl-3-quinolinyl)methyl 2-methylpropanoate

(2-hydroxy-6-methyl-3-quinolinyl)methyl 2-methylpropanoate

Cat. No. B5774671
M. Wt: 259.30 g/mol
InChI Key: FEPBNISVINWCIU-UHFFFAOYSA-N
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Description

“2-hydroxy-6-methylquinoline-3-carbaldehyde” is an organic compound with the molecular formula C11H9NO2 . It has an average mass of 187.195 Da and a monoisotopic mass of 187.063324 Da . “Methyl 2-hydroxy-2-methylpropanoate” is another organic compound with the molecular formula C5H10O3 and a molar mass of 118.132 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For “methyl 2-methylpropanoate”, some properties such as boiling temperature, critical temperature, and critical pressure are available .

Scientific Research Applications

Synthesis of Quinolinyl-Pyrazoles

Quinoline derivatives have been extensively studied due to their versatility in significant fields. The compound can be used in the synthesis of quinolinyl-pyrazoles, which are pharmacologically important. These heterocycles are designed and synthesized for their efficacy against typical drugs in the market .

Pharmacological Evolution

The quinoline scaffold has a history of use in treating malaria and other health threats. The compound “(2-hydroxy-6-methyl-3-quinolinyl)methyl 2-methylpropanoate” could be explored for its potential pharmacological applications, given the historical significance of quinoline derivatives .

Bioassay Interactions

Due to its distinctive battle associated with bioassay and interaction with cells, this compound could be pivotal in studying the interactions of new drugs at a cellular level, providing insights into their pharmacodynamics .

Chemical Synthesis

The compound can serve as a precursor or intermediate in chemical synthesis processes. Its structural complexity allows for the creation of various bioactive molecules, potentially leading to the development of new therapeutic agents .

Biological Activity Studies

The compound’s quinoline core is integral to many biologically active compounds. Research into its biological activity could lead to the discovery of novel drug candidates with less toxicity and more potency .

properties

IUPAC Name

(6-methyl-2-oxo-1H-quinolin-3-yl)methyl 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-9(2)15(18)19-8-12-7-11-6-10(3)4-5-13(11)16-14(12)17/h4-7,9H,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPBNISVINWCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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